molecular formula C20H24O3 B14516552 4-Butylphenyl 4-propoxybenzoate CAS No. 62716-67-0

4-Butylphenyl 4-propoxybenzoate

Katalognummer: B14516552
CAS-Nummer: 62716-67-0
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: OINQLWXJLNGCBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butylphenyl 4-propoxybenzoate is an organic compound with the molecular formula C19H22O3 It is a type of ester formed from the reaction between 4-butylphenol and 4-propoxybenzoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylphenyl 4-propoxybenzoate typically involves an esterification reaction. One common method is the reaction of 4-butylphenol with 4-propoxybenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Butylphenyl 4-propoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-butylbenzoic acid or 4-propoxybenzoic acid.

    Reduction: Formation of 4-butylphenyl 4-propoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Butylphenyl 4-propoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Butylphenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in further biochemical reactions. The phenyl rings can interact with various enzymes and receptors, influencing their activity and leading to potential biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Butylphenyl 4-methoxybenzoate
  • 4-Butylphenyl 4-ethoxybenzoate
  • 4-Butylphenyl 4-butoxybenzoate

Uniqueness

4-Butylphenyl 4-propoxybenzoate is unique due to its specific combination of butyl and propoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

62716-67-0

Molekularformel

C20H24O3

Molekulargewicht

312.4 g/mol

IUPAC-Name

(4-butylphenyl) 4-propoxybenzoate

InChI

InChI=1S/C20H24O3/c1-3-5-6-16-7-11-19(12-8-16)23-20(21)17-9-13-18(14-10-17)22-15-4-2/h7-14H,3-6,15H2,1-2H3

InChI-Schlüssel

OINQLWXJLNGCBN-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.